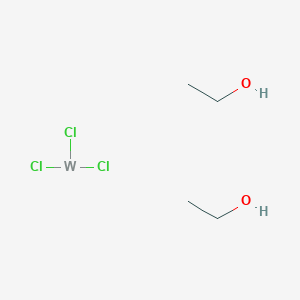
Ethanol--trichlorotungsten (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol–trichlorotungsten (2/1) is a coordination compound formed by the interaction of ethanol and trichlorotungsten
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–trichlorotungsten (2/1) typically involves the reaction of tungsten hexachloride (WCl6) with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tungsten compound. The general reaction can be represented as: [ \text{WCl}_6 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{WCl}_3(\text{C}_2\text{H}_5\text{OH})_2 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of ethanol–trichlorotungsten (2/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol–trichlorotungsten (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tungsten species.
Substitution: Ligand substitution reactions can occur, where ethanol ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides.
Wissenschaftliche Forschungsanwendungen
Ethanol–trichlorotungsten (2/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s potential as a biological probe for studying enzyme mechanisms is being explored.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as tungsten-based nanomaterials and coatings.
Wirkmechanismus
The mechanism by which ethanol–trichlorotungsten (2/1) exerts its effects involves coordination chemistry principles. The tungsten center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include:
Coordination to Substrates: The tungsten center coordinates to substrates, activating them for subsequent reactions.
Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.
Ligand Exchange: Ligand exchange mechanisms allow the compound to adapt to different reaction environments.
Vergleich Mit ähnlichen Verbindungen
Tungsten Hexachloride (WCl6): A precursor to ethanol–trichlorotungsten (2/1) with different reactivity and applications.
Tungsten Oxides (WO3): Oxidation products with distinct properties and uses in catalysis and materials science.
Tungsten Hydrides (WHx): Reduction products with applications in hydrogen storage and catalysis.
Uniqueness: Ethanol–trichlorotungsten (2/1) is unique due to its specific coordination environment and the presence of ethanol ligands
Eigenschaften
CAS-Nummer |
10382-47-5 |
|---|---|
Molekularformel |
C4H12Cl3O2W |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
ethanol;trichlorotungsten |
InChI |
InChI=1S/2C2H6O.3ClH.W/c2*1-2-3;;;;/h2*3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
ZMACKBNWHFLXNH-UHFFFAOYSA-K |
Kanonische SMILES |
CCO.CCO.Cl[W](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



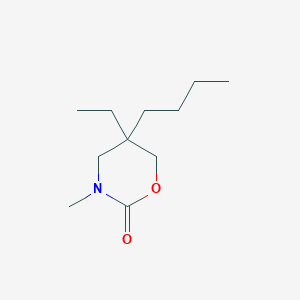
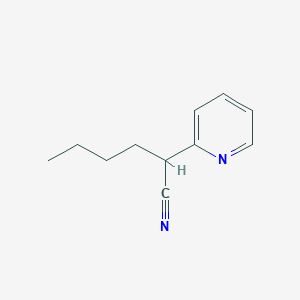
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
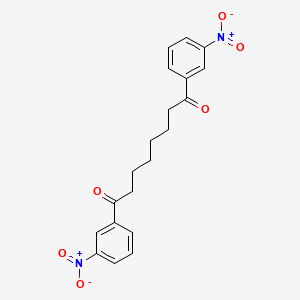
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
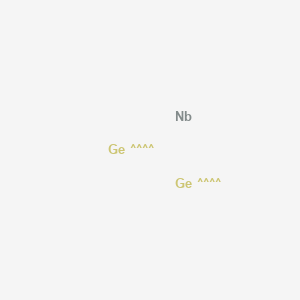
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
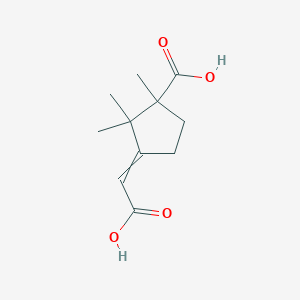
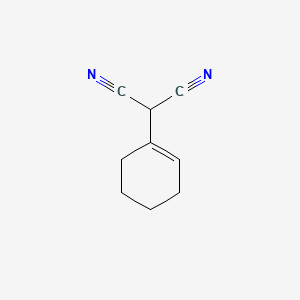
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
